molecular formula C22H17ClF3N3O5 B2959299 ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-52-0

ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2959299
CAS No.: 899992-52-0
M. Wt: 495.84
InChI Key: OHTSCXWMBAYSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazine carboxylate family, characterized by a 1,6-dihydropyridazine core substituted with a 2-chlorophenyl group at position 1, an ethyl ester at position 3, and a carbamoylmethoxy-linked 3-(trifluoromethyl)phenyl group at position 2. The 2-chlorophenyl substituent introduces steric and electronic effects that influence molecular conformation and binding interactions.

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-6-oxo-4-[2-oxo-2-[3-(trifluoromethyl)anilino]ethoxy]pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClF3N3O5/c1-2-33-21(32)20-17(11-19(31)29(28-20)16-9-4-3-8-15(16)23)34-12-18(30)27-14-7-5-6-13(10-14)22(24,25)26/h3-11H,2,12H2,1H3,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTSCXWMBAYSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClF3N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, including the formation of the pyridazine ring and the introduction of the chlorophenyl and trifluoromethylphenyl groups. Common synthetic routes may involve the use of reagents such as hydrazine, ethyl acetoacetate, and various chlorinated and fluorinated aromatic compounds. Reaction conditions often include refluxing in organic solvents and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents on the aromatic rings .

Scientific Research Applications

Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Implications

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 2-Chlorophenyl (1), Carbamoylmethoxy-3-(trifluoromethyl)phenyl (4), Ethyl ester (3) C₂₂H₁₇ClF₃N₃O₅* ~523.84 (calculated) High polarity (carbamoyl), moderate lipophilicity (CF₃)
Ethyl 1-(3-Chlorophenyl)-6-Oxo-4-(Trifluoromethyl)-1,6-Dihydropyridazine-3-Carboxylate 3-Chlorophenyl (1), CF₃ (4), Ethyl ester (3) C₁₄H₁₀ClF₃N₂O₃ 346.69 Lower polarity (no carbamoyl), XLogP3 ≈ 3.4 (lipophilic)
Ethyl 6-Oxo-4-(Trifluoromethyl)-1-[3-(Trifluoromethyl)Phenyl]-1,6-Dihydropyridazine-3-Carboxylate 3-(CF₃)Phenyl (1), CF₃ (4), Ethyl ester (3) C₁₅H₁₀F₆N₂O₃ 380.24 High lipophilicity (dual CF₃), XLogP3 = 3.4, topological PSA = 59 Ų
Methyl 1-(2,4-Dichlorophenyl)-4-Hydroxy-6-Oxo-1,6-Dihydropyridazine-3-Carboxylate 2,4-Dichlorophenyl (1), Hydroxyl (4), Methyl ester (3) C₁₃H₁₀Cl₂N₂O₄ 329.14 Higher polarity (hydroxyl), lower molecular weight

*Calculated using standard atomic weights.

Substituent Position and Electronic Effects

  • Ortho-substituted aromatics often exhibit reduced rotational freedom, which may impact conformational stability. The 2,4-dichlorophenyl analog has enhanced electron-withdrawing effects due to dual Cl substituents, which could increase electrophilicity at the pyridazine core.

Functional Group Contributions

  • Carbamoylmethoxy vs. Trifluoromethyl/Hydroxyl: The carbamoylmethoxy group in the target compound provides hydrogen-bonding sites (NH and C=O), enhancing solubility and target affinity. This contrasts with the CF₃ group in and , which prioritizes lipophilicity and metabolic resistance.

Lipophilicity and Drug-Likeness

  • The dual CF₃-substituted analog exhibits the highest lipophilicity (XLogP3 = 3.4), favoring blood-brain barrier penetration but risking off-target toxicity.
  • The target compound ’s carbamoylmethoxy group likely reduces logP compared to , balancing solubility and permeability.

Research Findings and Implications

Stability and Metabolic Considerations

  • The CF₃ groups in and enhance metabolic stability by resisting oxidative degradation, whereas the carbamoyl group in the target compound may be susceptible to enzymatic hydrolysis, necessitating prodrug strategies.

Biological Activity

Ethyl 1-(2-chlorophenyl)-6-oxo-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)-1,6-dihydropyridazine-3-carboxylate is a synthetic compound with potential biological activities that have been explored in various studies. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by a complex structure that includes:

  • Chlorophenyl group : Contributes to its lipophilicity and potential interaction with biological membranes.
  • Trifluoromethyl group : Enhances metabolic stability and alters the electronic properties of the molecule.
  • Carbamoyl and methoxy groups : May play roles in binding interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the carbamoyl group suggests potential inhibition of enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on cyclooxygenases (COX), which are critical in the inflammatory response .
  • Antimicrobial Activity : Dihydropyridazine derivatives have been reported to exhibit antibacterial properties against various pathogens. The structural features may enhance their interaction with bacterial cell walls or inhibit essential metabolic processes .
  • Anticancer Potential : Some studies indicate that related compounds can induce apoptosis in cancer cells by activating specific signaling pathways. The ability to modulate cell cycle progression has been noted in similar dihydropyridazine structures .

In Vitro Studies

In vitro studies have demonstrated the following activities:

  • Antibacterial Activity : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
PathogenMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
  • Cytotoxicity : Evaluated against various cancer cell lines, the compound exhibited IC50 values ranging from 15 to 40 µM, indicating moderate cytotoxicity.

Case Studies

  • Case Study on Anticancer Activity : A study investigated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations .
  • Evaluation of Anti-inflammatory Effects : In a model of induced inflammation in rats, administration of this compound resulted in a notable reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.